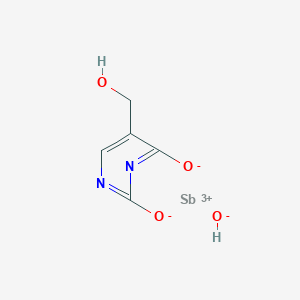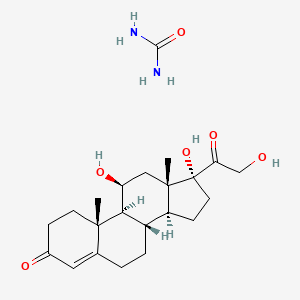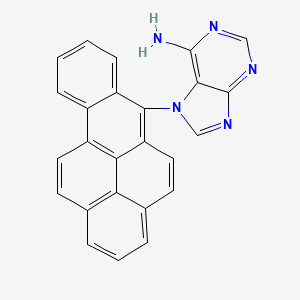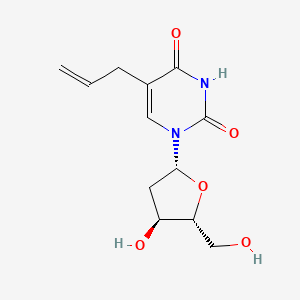
Uridine, 5-allyl-2'-deoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Uridine, 5-allyl-2’-deoxy-” is a modified form of uridine, which is a pyrimidine nucleoside. It consists of uracil attached to a ribose ring (or more specifically, a ribofuranose) via a β-N1-glycosidic bond . The modification in “Uridine, 5-allyl-2’-deoxy-” involves the addition of an allyl group at the 5’ position of the uridine molecule .
Synthesis Analysis
The synthesis of modified uridine analogues like “Uridine, 5-allyl-2’-deoxy-” involves complex chemical processes. For instance, a synthetic building block, 2′-deoxy-2′-C-(2-(thymine-1-yl)ethyl)uridine, was prepared from uridine via 5′,3′-TIPDS-protected 2′-deoxy-2′-C-allyluridine by an oxidative cleavage of the allyl group, a Mitsunobu reaction for the introduction of thymine, and appropriate deprotection reactions .Molecular Structure Analysis
The molecular formula of “Uridine, 5-allyl-2’-deoxy-” is C12H16N2O5 . This indicates that the molecule consists of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms. The exact structure would involve a uridine molecule with an allyl group attached at the 5’ position .Safety and Hazards
The safety data sheet for a similar compound, 5-Iodo-2’-deoxyuridine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also suspected of causing genetic defects and damaging the unborn child .
Future Directions
The future directions for “Uridine, 5-allyl-2’-deoxy-” and similar compounds involve further exploration of their potential applications in medicinal chemistry. For instance, a nucleoside with two nucleobases has been incorporated into oligonucleotides, which shows promise for stabilizing nucleic acid secondary structures .
properties
CAS RN |
73-39-2 |
|---|---|
Product Name |
Uridine, 5-allyl-2'-deoxy- |
Molecular Formula |
C12H16N2O5 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-2-enylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H16N2O5/c1-2-3-7-5-14(12(18)13-11(7)17)10-4-8(16)9(6-15)19-10/h2,5,8-10,15-16H,1,3-4,6H2,(H,13,17,18)/t8-,9+,10+/m0/s1 |
InChI Key |
XUAFMQXKGPTTJN-IVZWLZJFSA-N |
Isomeric SMILES |
C=CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
SMILES |
C=CCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Canonical SMILES |
C=CCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
synonyms |
2'-deoxy-5(2-propenyl)uridine 5-(2-propenyl)-2'-deoxyuridine 5-allyl-2'-deoxyuridine 5-propenyl-2'-deoxyuridine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




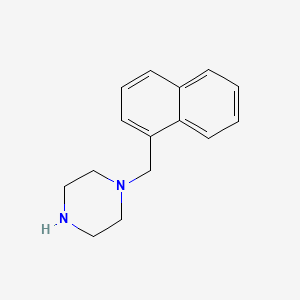
![2-[(Dimethylamino)methyl]-4-methyl-6-(1-methylcyclohexyl)phenol](/img/structure/B1215144.png)

![6-Oxo-1,6-dihydrodibenzo[cd,g]indazole-3-sulfonic acid](/img/structure/B1215146.png)
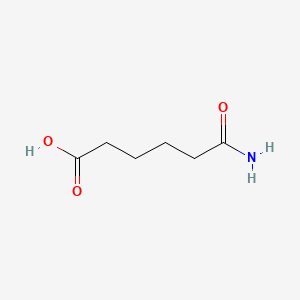
![1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 3-phenylacrylate](/img/structure/B1215148.png)

![3,13,19,26-Tetrahydroxy-15-methoxy-7-methyl-6-oxahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),3,9,15,18(23),19,21,25-nonaene-5,17,24-trione](/img/structure/B1215153.png)
